3-Ethenyl-1-methylpiperidine
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Overview
Description
3-Ethenyl-1-methylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of an ethenyl group (vinyl group) and a methyl group attached to the piperidine ring. The structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1-methylpiperidine can be achieved through various methods. One common approach involves the alkylation of piperidine with an appropriate vinyl halide under basic conditions. Another method includes the use of Grignard reagents to introduce the ethenyl group onto the piperidine ring.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of pyridine derivatives followed by functional group transformations. The use of palladium or nickel catalysts is common in these processes to ensure high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or nickel catalysts.
Substitution: Alkyl halides and acyl halides are commonly used reagents.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Ethyl-substituted piperidines.
Substitution: Various alkylated or acylated piperidine derivatives.
Scientific Research Applications
3-Ethenyl-1-methylpiperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethenyl-1-methylpiperidine involves its interaction with various molecular targets. The ethenyl group allows for conjugation with other molecules, facilitating the formation of covalent bonds. The nitrogen atom in the piperidine ring can act as a nucleophile, participating in various biochemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
3-Methylpiperidine: Similar structure but lacks the ethenyl group.
N-Methylpiperidine: Contains a methyl group on the nitrogen atom.
Uniqueness: 3-Ethenyl-1-methylpiperidine is unique due to the presence of both an ethenyl group and a methyl group on the piperidine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
57502-64-4 |
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Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-ethenyl-1-methylpiperidine |
InChI |
InChI=1S/C8H15N/c1-3-8-5-4-6-9(2)7-8/h3,8H,1,4-7H2,2H3 |
InChI Key |
HAEXMTHECJCALW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C=C |
Origin of Product |
United States |
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